1-(4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone
Description
1-(4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone is a complex organic compound with a unique structure that combines quinoline, imidazole, and dithiolo groups
Properties
IUPAC Name |
1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS4/c1-18(2)15-14(16(23)26-25-15)11-6-4-5-7-12(11)21(18)13(22)10-24-17-19-8-9-20(17)3/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXDAOSGWLRZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)CSC4=NC=CN4C)C(=S)SS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386705 | |
| Record name | 1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5803-69-0 | |
| Record name | 1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone involves multiple steps, typically starting with the preparation of the quinoline and imidazole precursors. These precursors are then subjected to a series of reactions, including sulfonation, cyclization, and thiolation, under controlled conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
1-(4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a probe for studying biological processes due to its unique structure and reactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in effects such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
1-(4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone can be compared with similar compounds such as:
Quinoline derivatives: These compounds share the quinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazole derivatives: Compounds with an imidazole ring exhibit different reactivity and applications depending on the substituents attached to the ring.
Dithiolo compounds: These compounds contain the dithiolo moiety and are known for their unique electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
